Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate” is a chemical compound with the molecular formula C9H13NO3 . It is also known by other names such as “ethyl 6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate” and "ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate" .
Physical And Chemical Properties Analysis
The molecular weight of “Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate” is 183.20 g/mol . It has a topological polar surface area of 55.4 Ų . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 183.08954328 g/mol .
Scientific Research Applications
Phosphine-Catalyzed Annulation
A study by Zhu, Lan, and Kwon (2003) describes the use of Ethyl 2-methyl-2,3-butadienoate, a compound closely related to Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, in phosphine-catalyzed [4 + 2] annulation reactions. This process allows for the synthesis of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity, expanding the scope of reactions for the synthesis of complex organic molecules Zhu et al., 2003.
Antibacterial Activity
Anusevičius et al. (2014) explored the cyclization reaction of N-(4-chlorophenyl)-β-alanine, leading to the formation of Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate. The subsequent reactions with different hydrazines produced various derivatives with some exhibiting weak antibacterial activity. This highlights the compound's potential as a precursor in the synthesis of bioactive molecules Anusevičius et al., 2014.
Synthesis of Novel Tetrahydropyrimidines
Harikrishnan et al. (2013) demonstrated the Biginelli reaction for synthesizing novel ethyl 2-oxo/thio-4-aryl-6-(arylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates under microwave irradiation. This solvent- and catalyst-free method signifies the compound's role in facilitating rapid and environmentally friendly synthetic pathways for producing tetrahydropyrimidines Harikrishnan et al., 2013.
Crystal Structure Analysis
Sambyal et al. (2011) synthesized and characterized (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, a derivative of the target compound. The study provided insights into the crystal structure, demonstrating its flat boat conformation and highlighting the significance of intra- and intermolecular hydrogen bonding in stabilizing the crystal structure Sambyal et al., 2011.
properties
IUPAC Name |
ethyl 4-hydroxy-6-methyl-2,3-dihydropyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-13-9(12)8-6(2)10-5-4-7(8)11/h11H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGMWHUIGUTLJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCN=C1C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182221 |
Source
|
Record name | Ethyl 1,4,5,6-tetrahydro-2-methyl-4-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
CAS RN |
13081-75-9 |
Source
|
Record name | Ethyl 1,4,5,6-tetrahydro-2-methyl-4-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.